3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNOS/c15-11-7-5-10(6-8-11)9-16-12-3-1-2-4-13(12)18-14(16)17/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZQUUHHEUXKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353862 | |
| Record name | 2(3H)-Benzothiazolone, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90745-30-5 | |
| Record name | 2(3H)-Benzothiazolone, 3-[(4-fluorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Benzothiazol 2 3h One Derivatives
Classical Synthetic Approaches
Traditional methods for the synthesis of 1,3-benzothiazol-2(3H)-one derivatives have been well-established and are still widely used due to their reliability and the availability of starting materials. These approaches primarily involve condensation and cyclization reactions.
Condensation Reactions
Condensation reactions are a cornerstone for the formation of the benzothiazolone core. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.
The most common and versatile method for synthesizing the benzothiazole (B30560) ring is the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comnih.gov This reaction takes advantage of the two reactive functional groups on the 2-aminobenzenethiol molecule: the nucleophilic amino group and the thiol group.
The reaction with aldehydes and ketones initially forms a thiazoline (B8809763) intermediate, which is then oxidized to the benzothiazole. For the synthesis of 1,3-benzothiazol-2(3H)-one, carbonyl sources that can provide the C2 carbonyl group are required. These include phosgene, chloroformates, urea, and dimethyl carbonate. researchgate.net For instance, the acylation of 2-aminobenzenethiol with methyl chloroformate can lead to the formation of the 1,3-benzothiazol-2(3H)-one core after a subsequent cyclization step. pleiades.online The reaction of 2-aminobenzenethiol with acyl chlorides provides 2-substituted benzothiazoles. nih.gov
A general scheme for this approach is the cyclocarbonylation of 2-aminothiophenols with various carbonylation agents. researchgate.net The synthesis of the specific target compound, 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one, would typically proceed by first forming the parent 1,3-benzothiazol-2(3H)-one, followed by N-alkylation with 4-fluorobenzyl halide. researchgate.netpleiades.online
Table 1: Examples of Carbonyl Compounds in Condensation Reactions
| Carbonyl Compound | Resulting Intermediate/Product | Reference |
|---|---|---|
| Aldehydes | 2-Substituted Benzothiazoles | mdpi.com |
| Ketones | 2,2-Disubstituted Benzothiazolines | - |
| Carboxylic Acids | 2-Substituted Benzothiazoles | mdpi.comnih.gov |
This approach focuses on forming the thiazole (B1198619) ring from a precursor that already contains the benzene (B151609) ring with appropriately positioned sulfur and nitrogen substituents. An example involves the heating of dimethyl 2,2′-disulfanediylbis(2,1-phenylene)dicarbamate with zinc dust in glacial acetic acid to yield 1,3-benzothiazol-2(3H)-one. researchgate.netpleiades.online This method relies on a reductive cyclization to form the final heterocyclic product.
Cyclization of Thioamides
Intramolecular cyclization of thioamides is another effective method for the synthesis of benzothiazole derivatives. mdpi.com For instance, thiobenzanilides can undergo cyclization to form 2-substituted benzothiazoles. This can be achieved using photosensitizers like riboflavin (B1680620) under visible light irradiation with an oxidizing agent. mdpi.com While this method typically yields 2-substituted benzothiazoles, modifications to the starting thioamide could potentially lead to the 1,3-benzothiazol-2(3H)-one core.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. researchgate.net For the synthesis of benzothiazole derivatives, a three-component reaction of an aromatic aldehyde, 2-aminobenzothiazole, and ethyl acetoacetate (B1235776) can be employed to generate functionalized benzothiazoles. researchgate.net While not directly producing 1,3-benzothiazol-2(3H)-one, these strategies highlight the potential for creating diverse benzothiazole libraries through convergent synthesis.
Modern and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These modern approaches often involve the use of alternative energy sources, such as microwaves, and the application of novel catalysts to improve reaction rates and yields while minimizing waste.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov The synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been shown to be significantly faster under microwave irradiation compared to conventional heating methods. nih.gov This technique can be applied to the classical condensation and cyclization reactions to improve their efficiency.
Green chemistry principles are increasingly being incorporated into the synthesis of benzothiazoles. mdpi.comnih.gov This includes the use of water as a solvent, employing recyclable catalysts, and developing one-pot procedures to reduce the number of reaction and purification steps. researchgate.netnih.gov For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be catalyzed by a mixture of H2O2/HCl in ethanol (B145695) at room temperature, offering a greener alternative to traditional methods that may require harsh conditions. nih.gov The use of acetate-based ionic liquids as catalysts for the cyclization of 2-aminobenzenethiol compounds with CO2 and hydrosilane also represents a green approach to benzothiazole synthesis. mdpi.com
Table 2: Comparison of Classical and Modern Synthetic Approaches
| Feature | Classical Approaches | Modern/Green Approaches |
|---|---|---|
| Reaction Conditions | Often require high temperatures and long reaction times. | Milder conditions, shorter reaction times (e.g., microwave). |
| Solvents | Often rely on volatile organic solvents. | Use of greener solvents like water or ionic liquids, or solvent-free conditions. |
| Catalysts | Traditional acid/base catalysts. | Use of recyclable, heterogeneous, or biocatalysts. mdpi.com |
| Efficiency | Can involve multiple steps with purification at each stage. | One-pot synthesis and multicomponent reactions improve step economy. researchgate.netnih.gov |
| Waste Generation | Can generate significant amounts of waste. | Designed to minimize by-products and waste. |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of 1,3-benzothiazol-2(3H)-one derivatives, microwave irradiation has been effectively employed to expedite their synthesis. For instance, the condensation of 2-aminothiophenols with chloroacetyl chloride can be carried out under microwave irradiation for as little as 10 minutes in acetic acid, offering a rapid and efficient route to precursors for 3-substituted benzothiazolones. This method significantly reduces reaction times and is considered more environmentally friendly than traditional approaches.
Another application of microwave assistance is in the synthesis of various benzothiazole derivatives, where it has been shown to be superior to conventional methods by drastically reducing reaction times—by as much as 25-fold—and increasing product yields by 12% to 20%. The synthesis of 2-substituted benzothiazoles, which can be precursors to the target compound, has been achieved in a catalyst-free microwave reactor in 3-5 minutes with good to high yields.
| Reactants | Catalyst/Conditions | Product | Reaction Time | Yield | Reference |
| 2-Aminothiophenols, Chloroacetyl chloride | Acetic acid, Microwave | 2-Chloromethyl-benzothiazole | 10 min | High | |
| 2-Aminothiophenol, Aromatic aldehydes | Ethanol:Water (1:1), Microwave (65W) | 2-Aryl-1,3-benzothiazoles | 3-5 min | 65-97% | |
| 2-Mercaptobenzothiazole, Hydrazine hydrate, Aldehydes, Thioglycolic acid | NaY Zeolite, Microwave (1200W) | 2-(2-substituted aryl-1,3-thiazolidine-4-one)-2-iminobenzothiazoles | 7 min | - |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, copper, and ruthenium catalysts have been instrumental in the synthesis of benzothiazole derivatives.
Palladium-catalyzed reactions, for example, have been used for the intramolecular C-S bond formation through C-H functionalization of thiobenzanilides to yield 2-substituted benzothiazoles. This method demonstrates good functional group tolerance and provides high yields. Similarly, copper-catalyzed reactions are widely used for N-arylation of nitrogen heterocycles and the synthesis of benzothiazole derivatives from 2-haloanilines. For instance, the coupling of 2-halobenzamides with elemental sulfur (S₈) catalyzed by copper salts like CuCl or CuBr₂ can produce benzo[d]isothiazol-3(2H)-ones, which are structurally related to benzothiazol-2(3H)-ones.
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Thiobenzanilides | Pd(OAc)₂, CuI, Bu₄NBr | 2-Substituted benzothiazoles | High | |
| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃, DMF, 120 °C | 2-Aminobenzothiazoles | Up to 97% | |
| 2-Halobenzamides, S₈ | CuCl or CuBr₂ | Benzo[d]isothiazol-3(2H)-ones | Moderate to good | |
| N-Arylthioureas | RuCl₃ | 2-Aminobenzothiazoles | Up to 91% |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a streamlined approach for the generation of compound libraries by immobilizing a reactant on a solid support, which simplifies purification as excess reagents and byproducts can be washed away. This methodology has been applied to the synthesis of benzothiazole derivatives, facilitating the creation of combinatorial libraries.
An efficient method for the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl C-terminal modified amino acids and peptides has been developed. This approach allows for the construction of these complex molecules with high chiral purity. The strategy often involves attaching a suitable building block to a resin, followed by sequential reactions to build the desired molecule, and finally cleaving the product from the solid support. For example, a 2-N-aminoacyl-aminobenzenethiol can be assembled on a resin and then cleaved and cyclized to form the benzothiazole ring. While specific examples for this compound are not detailed, the principles of solid-phase synthesis are applicable for creating libraries of related structures. One reported method involves a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine as a catalyst, which proceeds efficiently in 10 minutes.
Environmentally Benign Catalysis (e.g., heterogeneous catalysts, organocatalysis)
The principles of green chemistry have spurred the development of more sustainable catalytic systems. This includes the use of heterogeneous catalysts, which can be easily recovered and reused, and organocatalysts, which are metal-free alternatives.
Heterogeneous Catalysts: Several solid-supported catalysts have been employed for the synthesis of benzothiazole derivatives. For instance, SnP₂O₇ has been used as a reusable heterogeneous catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times. This catalyst was reported to be reusable for at least five cycles without a significant loss of activity. Another example is the use of recyclable CuFe₂O₄ nanoparticles for the synthesis of 2-thio-substituted benzothiazoles.
Organocatalysis: Organocatalysis provides a metal-free approach to the synthesis of benzothiazoles. An organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as the catalyst and oxone as the terminal oxidant has been described for the synthesis of 2-substituted benzoxazoles and benzothiazoles from anilides and thioanilides, respectively. This reaction proceeds at room temperature in air via oxidative C-H functionalization and C-O/S bond formation. More recently, an enolate-mediated organocatalytic azide-ketone [3+2]-cycloaddition has been developed for the synthesis of benzothiazole-containing 1,2,3-triazoles under ambient conditions.
| Reaction Type | Catalyst | Reactants | Product | Key Features | Reference |
| Heterogeneous Catalysis | SnP₂O₇ | 2-Aminothiophenol, Aromatic aldehydes | 2-Aryl-benzothiazoles | Reusable catalyst, high yields (87-95%), short reaction times (8-35 min) | |
| Heterogeneous Catalysis | CuFe₂O₄ nanoparticles | Aryl halides, 2-Mercaptobenzothiazole | 2-Thio-substituted benzothiazoles | Recyclable catalyst, ligand-free | |
| Organocatalysis | 1-Iodo-4-nitrobenzene/Oxone | Alkyl-/Arylthioanilides | 2-Substituted benzothiazoles | Metal-free, room temperature, oxidative C-H functionalization | |
| Organocatalysis | Enolate-mediated | Benzothiazole-ketones, Azides | Benzothiazole-triazoles | Metal-free, ambient conditions, high yields |
Solvent-Free Reaction Conditions
Conducting reactions without a solvent minimizes waste and can lead to improved reaction rates and yields. Solvent-free conditions are often coupled with other techniques like microwave irradiation or the use of solid catalysts.
The synthesis of 2-substituted benzothiazoles has been achieved under solvent-free conditions through the condensation of 2-aminothiophenol with various aldehydes using sulphated tungstate (B81510) as a catalyst under ultrasound irradiation at room temperature. This method is noted for being environmentally friendly and producing excellent yields under mild conditions. Similarly, a simple and solvent-free condensation of 2-aminothiophenol with substituted aromatic aldehydes can be catalyzed by Zn(OAc)₂·2H₂O at 80°C. Another approach involves a one-pot, solid-phase, solvent-free reaction between 2-aminothiophenol and benzoic acid derivatives catalyzed by molecular iodine.
| Reactants | Catalyst/Conditions | Product | Key Features | Reference |
| 2-Aminothiophenol, Aldehydes | Sulphated tungstate, Ultrasound | 2-Substituted benzothiazoles | Environmentally friendly, excellent yield | |
| 2-Aminothiophenol, Aromatic aldehydes | Zn(OAc)₂·2H₂O, 80°C | 2-Substituted benzothiazoles | Simple, efficient | |
| 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine, Solid-phase | Benzothiazole derivatives | Economical, less time-consuming |
Regioselective Functionalization Strategies for the Benzothiazolone Core
Once the 1,3-benzothiazol-2(3H)-one core is formed, its properties and biological activity can be modulated by introducing various substituents. The nitrogen atom at position 3 is a common site for functionalization.
N-Alkylation and N-Acylation Reactions at Position 3
N-alkylation and N-acylation are fundamental reactions for introducing alkyl and acyl groups, respectively, onto the nitrogen atom of the benzothiazolone ring. These reactions typically proceed via nucleophilic substitution.
N-Alkylation: The alkylation of 1,3-benzothiazol-2(3H)-one can be readily achieved by reacting it with alkyl halides, such as 1,2-dibromoethane (B42909) or allyl bromide, to afford the corresponding 3-substituted derivatives. For the synthesis of the title compound, this compound, the N-alkylation would involve the reaction of 1,3-benzothiazol-2(3H)-one with 4-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The sodium salt of 3H-benzo[e]thiazine-2,4-dione, a related scaffold, is reported to be easily alkylated at the nitrogen in position 3.
N-Acylation: Acylation at the nitrogen atom can be accomplished using acylating agents like chloroacetyl chloride. This introduces a reactive handle that can be further modified. For example, the resulting 3-(chloroacetyl)-1,3-benzothiazol-2(3H)-one can be reacted with various nucleophiles to generate a library of derivatives. The acylation of 2-aminobenzothiazoles has been extensively studied, leading to the synthesis of N-1,3-benzothiazol-2-yl-carboxamides with potential insecticidal activity. While this refers to the exocyclic amino group, the principles of acylation are applicable to the endocyclic nitrogen of the benzothiazolone ring.
| Reaction Type | Substrate | Reagent | Product | Reference |
| N-Alkylation | 1,3-Benzothiazol-2(3H)-one | 1,2-Dibromoethane | 3-(2-Bromoethyl)-1,3-benzothiazol-2(3H)-one | |
| N-Alkylation | 1,3-Benzothiazol-2(3H)-one | Allyl bromide | 3-Allyl-1,3-benzothiazol-2(3H)-one | |
| N-Acylation | 1,3-Benzothiazol-2(3H)-one | Chloroacetyl chloride | 3-(Chloroacetyl)-1,3-benzothiazol-2(3H)-one | |
| N-Acylation | 2-Aminobenzothiazoles | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride | N-1,3-Benzothiazol-2-yl-pyrazole-5-carboxamides |
Substituent Introduction on the Benzene Ring and Thiazole Ring
The functionalization of the 1,3-benzothiazol-2(3H)-one scaffold can be achieved at various positions on both the fused benzene ring and the thiazole moiety. The introduction of substituents onto the benzene ring is typically accomplished by utilizing appropriately substituted 2-aminothiophenols as starting materials. nih.gov This approach allows for the incorporation of a wide array of functional groups (e.g., methyl, chloro, nitro, methoxy) prior to the cyclization step that forms the heterocyclic core. organic-chemistry.org
Alternatively, direct substitution on the pre-formed benzothiazolone ring system can be performed, although this is less common for the benzene portion. For the thiazole ring, the most significant site for substitution is the nitrogen atom at position 3. This position is readily functionalized via alkylation or acylation reactions after deprotonation with a suitable base. pleiades.online This N-substitution is a cornerstone for creating a vast library of derivatives with diverse properties. pleiades.onlineresearchgate.net
Synthesis of Specific 3-Substituted-1,3-benzothiazol-2(3H)-one Derivatives
The synthesis of 3-substituted derivatives is a primary strategy for modifying the properties of the 1,3-benzothiazol-2(3H)-one core. These modifications are most commonly achieved through N-alkylation, a reliable and versatile reaction. pleiades.online
Preparation of this compound and Related Benzyl (B1604629) Analogs
The synthesis of this compound is accomplished through the direct N-alkylation of the parent 1,3-benzothiazol-2(3H)-one. This reaction involves the deprotonation of the N-H group of the benzothiazolone heterocycle, followed by a nucleophilic attack on an appropriate 4-fluorobenzyl electrophile.
The general reaction scheme is as follows: 1,3-benzothiazol-2(3H)-one is treated with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). This step generates the corresponding benzothiazolonate anion. Subsequent addition of a 4-fluorobenzyl halide, typically 4-fluorobenzyl bromide or 4-fluorobenzyl chloride, leads to the formation of the desired product via an Sₙ2 reaction. The same methodology can be applied to synthesize a variety of related benzyl analogs by simply varying the substituted benzyl halide used in the reaction.
Table 1: Synthesis of 3-Substituted Benzyl Analogs
| Product | Starting Benzothiazolone | Alkylating Agent | Typical Base | Typical Solvent |
|---|---|---|---|---|
| This compound | 1,3-benzothiazol-2(3H)-one | 4-fluorobenzyl bromide | K₂CO₃ | DMF |
| 3-benzyl-1,3-benzothiazol-2(3H)-one | 1,3-benzothiazol-2(3H)-one | benzyl bromide | K₂CO₃ | DMF |
| 3-(4-chlorobenzyl)-1,3-benzothiazol-2(3H)-one | 1,3-benzothiazol-2(3H)-one | 4-chlorobenzyl bromide | NaH | THF |
| 3-(4-methylbenzyl)-1,3-benzothiazol-2(3H)-one | 1,3-benzothiazol-2(3H)-one | 4-methylbenzyl chloride | K₂CO₃ | Acetonitrile (B52724) |
Precursor Chemistry and Reaction Pathways for Fluorobenzyl Moiety Integration
The successful synthesis of the target compound relies on the availability and reactivity of the key precursor, 4-fluorobenzyl halide. This electrophile is typically prepared from commercially available starting materials such as 4-fluorotoluene (B1294773) or 4-fluorobenzoic acid.
From 4-fluorotoluene: A common pathway is the free-radical bromination of the benzylic methyl group of 4-fluorotoluene using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to yield 4-fluorobenzyl bromide.
From 4-fluorobenzoic acid: This involves a two-step process. First, the carboxylic acid is reduced to the corresponding alcohol (4-fluorobenzyl alcohol) using a reducing agent such as lithium aluminum hydride (LiAlH₄). The resulting alcohol is then converted to the halide (4-fluorobenzyl bromide or chloride) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
The integration of the fluorobenzyl moiety onto the benzothiazolone core follows the Sₙ2 pathway described previously. The presence of the fluorine atom on the benzyl ring generally has a minimal electronic effect on the reactivity of the benzylic carbon towards nucleophilic substitution in this context. The development of synthons for fluorinated molecules is a significant area of research, as the introduction of fluorine can critically alter a molecule's properties. nih.gov
Yield Optimization and Reaction Efficiency Studies
Optimizing the yield and efficiency of the N-alkylation reaction is crucial for practical synthesis. Several factors can be systematically varied to achieve the best results.
Key Optimization Parameters:
Choice of Base: Stronger bases like sodium hydride (NaH) can lead to faster and more complete deprotonation compared to weaker bases like potassium carbonate (K₂CO₃), potentially improving yields. However, weaker bases are often preferred for their lower cost and easier handling.
Solvent System: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally effective for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free. The choice of solvent can influence reaction rates and solubility of reagents.
Reaction Temperature: While many N-alkylation reactions proceed efficiently at room temperature, gentle heating can sometimes increase the reaction rate and drive the reaction to completion. However, excessive heat can lead to side reactions and decomposition.
Reaction Time: The duration of the reaction is monitored, often using techniques like Thin-Layer Chromatography (TLC), to ensure the consumption of the starting material. researchgate.net
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically shorten reaction times for the preparation of 1,3-benzothiazol-2(3H)-one derivatives compared to conventional heating methods. nih.gov This technique can be a powerful tool for optimizing reaction efficiency.
Table 2: Factors Influencing Yield in N-Alkylation
| Parameter | Condition 1 | Condition 2 | General Outcome |
|---|---|---|---|
| Base | K₂CO₃ (weak) | NaH (strong) | Stronger bases can increase reaction rates but may require stricter anhydrous conditions. |
| Solvent | Acetonitrile | DMF | Higher polarity and boiling point of DMF can improve solubility and allow for higher reaction temperatures. |
| Temperature | Room Temperature | 50-80 °C | Heating can decrease reaction time but may increase byproduct formation. |
| Method | Conventional Heating | Microwave Irradiation | Microwave heating often leads to significantly reduced reaction times and can improve yields. nih.gov |
By carefully controlling these parameters, the synthesis of this compound can be performed with high yield and efficiency.
Structure Activity Relationship Sar Studies of 1,3 Benzothiazol 2 3h One Scaffolds
Impact of Substitution Patterns on Molecular Interactions and Biological Potential
The biological profile of benzothiazolone derivatives is highly dependent on the nature and position of substituents on the core structure. Modifications at position 3 of the heterocyclic ring, halogenation patterns, and substitutions on the fused benzene (B151609) ring all play critical roles in defining the compound's interactions with target proteins. nih.gov
The nitrogen atom at position 3 (N-3) of the 1,3-benzothiazol-2(3H)-one ring is a key site for chemical modification, and the nature of the substituent at this position significantly influences biological activity. The introduction of various groups, including benzyl (B1604629), aryl, and alkyl moieties, often connected via a linker, has been a primary strategy in modulating the affinity and selectivity of these compounds for various receptors.
Research into sigma (σ) receptor ligands based on the benzo[d]thiazol-2(3H)-one scaffold has demonstrated the importance of the N-3 substituent. researchgate.netbenthamscience.com In these studies, the substituent typically consists of a flexible alkyl chain (linker) of varying length, terminated by an amine-containing ring. The length of this linker is critical; analogues with shorter chains (two or three methylene (B1212753) units) often display high affinity for σ-1 receptors. researchgate.net For instance, attaching a benzyl group or other aryl moieties at this position can introduce favorable aromatic or hydrophobic interactions within the receptor's binding pocket, enhancing potency. The process of attaching an aryl group is known as arylation, while attaching a benzyl group is referred to as benzylation. researchgate.net SAR analyses have shown that the combination of the benzothiazolone core with an appropriate N-3 substituent is essential for achieving high-affinity binding. nih.gov
| Compound Series | N-3 Substituent Feature | Effect on Biological Activity | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2(3H)-one Analogues | Alkyl chain spacer (3-6 methylene units) to an azepane ring | Shorter chains (3-4 carbons) showed higher σ-1 affinity (Ki = 3.2-4.1 nM) and moderate selectivity over σ-2. | researchgate.net |
| 3,6-Disubstituted Benzo[d]thiazol-2(3H)-ones | Alkylamine ring size and linker length | Structural modifications led to compounds with low nanomolar affinity for σ receptor subtypes. Compound 8a showed high σ-1 affinity (Ki = 4.5 nM) and 483-fold selectivity over σ-2. | benthamscience.com |
Halogenation is a powerful tool in medicinal chemistry used to modify a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. researchgate.netnih.gov The introduction of halogen atoms, particularly fluorine, onto the benzothiazolone scaffold or its substituents can profoundly alter its biological profile. researchgate.net
In the context of the target compound, 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one, the fluorine atom on the benzyl group is a critical feature. Fluorine's high electronegativity and small size allow it to form strong bonds and participate in unique interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site. These interactions can significantly enhance binding affinity and selectivity. researchgate.net For example, a fluorinated derivative of a benzothiazolone-based σ receptor ligand was found to have a high affinity (Ki = 0.96 ± 0.21 nM for σ-1). researchgate.net
Furthermore, SAR studies on related benzothiazole-phenyl analogs have shown that the position and type of halogen can have varied effects. Trifluoromethyl groups, for instance, are often well-tolerated and can influence activity, though they may not always improve metabolic stability. nih.gov The strategic placement of halogens is therefore a key consideration in designing potent and selective benzothiazolone-based compounds.
| Compound Structure | Halogen Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Benzo[d]thiazol-2(3H)-one based ligand | Fluorine | A fluorinated derivative demonstrated high affinity for the σ-1 receptor (Ki = 0.96 nM). | researchgate.net |
| Benzothiazole-phenyl analogs | Trifluoromethyl (CF3) groups | Well-tolerated at ortho and para positions of an aromatic ring, influencing enzyme inhibition. | nih.gov |
| Bisphenol A (BPA) Analogs | Fluorine | Fluorinated BPA analogs demonstrated strong binding potency to the estrogen-related receptor γ (ERRγ). | researchgate.net |
Literature reviews consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole core are particularly important for a variety of biological activities. nih.gov For instance, in the development of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives as antidiabetic agents, modifications at the C-6 position were critical. researchgate.net Similarly, studies on benzothiazolylthiazolidin-4-ones as antimicrobial agents revealed that a 6-chloro (6-Cl) substitution on the benzothiazole ring was more beneficial for activity than a 4-methoxy (4-OCH3) group. nih.gov These findings underscore that both the identity and the position of the substituent on the benzene ring are crucial determinants of the resulting biological profile.
| Scaffold | Position of Substitution | Substituent | Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Benzothiazole | C-2 and C-6 | General | Identified as key positions for modulating a variety of pharmacological activities. | nih.gov |
| N-(1,3-benzothiazol-2-yl)benzenesulfonamides | C-6 | Various | Substitutions at this position were crucial for in vivo antidiabetic activity. | researchgate.net |
| Benzothiazolylthiazolidin-4-one | C-6 | -Cl | More beneficial for antibacterial activity compared to a 4-OCH3 substitution. | nih.gov |
Stereochemical Considerations and Conformational Analysis in SAR
While the core 1,3-benzothiazol-2(3H)-one structure is planar, the introduction of substituents, particularly at the N-3 position, introduces conformational flexibility that is critical to its interaction with biological targets. Conformational analysis helps to identify the low-energy, biologically active conformation of a molecule.
Computational studies on benzothiazole derivatives have been used to understand their three-dimensional structure. For derivatives with a phenyl ring attached to the benzothiazole core, conformational analysis can be performed by systematically rotating the dihedral angle between the two ring systems. Such scans have identified that conformers where the rings are planar or near-planar (e.g., at 0° and 180°) are often the most energetically stable. The ability of the molecule to adopt a specific, low-energy conformation is crucial for fitting into a receptor's binding site.
Furthermore, crystal structure analysis of closely related compounds like 1,3-benzothiazole-2(3H)-selone shows that the molecule is nearly planar due to an extended system of conjugated bonds. In the solid state, these molecules can form centrosymmetric dimers through intermolecular hydrogen bonds, indicating specific preferred orientations that may be relevant to biological interactions.
Pharmacophore Mapping and Ligand Design Principles for Benzothiazolones
Pharmacophore mapping is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzothiazolone and related scaffolds, these studies provide a blueprint for designing new ligands with improved activity.
Studies on various benzothiazole and benzothiazinone derivatives have identified several key pharmacophoric features. mdpi.com These typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen at position 2 of the benzothiazolone ring is a prominent hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): Depending on the substituents, amine or hydroxyl groups can act as hydrogen bond donors.
Aromatic Rings (AR): The benzothiazole core itself and any aryl substituents (like the 4-fluorobenzyl group) serve as crucial aromatic/hydrophobic features that engage in π-π stacking or hydrophobic interactions with the target protein.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, built upon these pharmacophore hypotheses, can predict the activity of new compounds and guide their design by highlighting regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be beneficial for activity.
| Pharmacophoric Feature | Description | Typical Molecular Group | Reference |
|---|---|---|---|
| Aromatic Ring (AR) | Provides hydrophobic and π-stacking interactions. | Benzothiazole core, phenyl groups. | |
| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond from the target. | Carbonyl oxygen, nitrogen atoms in rings. | |
| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond to the target. | Amine (-NH) or hydroxyl (-OH) groups. | |
| Hydrophobic Group (HY) | Engages in nonpolar interactions. | Alkyl chains, aromatic rings. |
Rational Design Strategies for Enhanced Specificity and Selectivity
Rational design strategies leverage structural information from the target protein and SAR data to create new molecules with improved properties, such as enhanced potency and selectivity for a specific biological target over others. For the benzothiazole scaffold, such strategies have been successfully employed to develop selective inhibitors for various enzymes and receptors.
One common approach is structure-based drug design , where the known 3D structure of a target protein is used to design ligands that fit precisely into its active site. For example, benzothiazole derivatives have been designed as selective inhibitors of BACE-1 (β-site amyloid precursor protein cleaving enzyme 1) over the related BACE-2, which is important for reducing side effects in Alzheimer's disease therapy. By comparing the binding modes and affinities through computational docking and simulation, compounds can be optimized for selectivity.
Another strategy is bioisosteric replacement , where a functional group in a known active molecule is replaced with another group that has similar physical or chemical properties, with the goal of improving the pharmacological profile. This has been used in the design of benzothiazole-based tubulin polymerization inhibitors.
Furthermore, designing compounds based on a known pharmacophore model is a powerful rational design tool. By incorporating the essential features for activity (e.g., H-bond donors/acceptors, aromatic rings) into a novel benzothiazole scaffold, researchers have developed potent and selective inhibitors for targets like PI3Kβ and monoamine oxidase B (MAO-B).
| Target | Design Strategy | Key Findings | Reference |
|---|---|---|---|
| BACE-1 | Structure-based design and comparison with known inhibitors (Atabecestat). | Designed compound 72 showed high binding affinity and greater selectivity for BACE-1 (IC50 = 121.65 nM) over BACE-2 (IC50 = 480.92 nM). | |
| PI3Kβ | Scaffold hopping and structure-based design. | Compound 11 showed high selectivity for PI3Kβ over other PI3K isoforms and mTOR. The morpholine (B109124) group was identified as crucial for activity. | |
| MAO-B | Incorporation of significant pharmacophore groups (hydrazone, heteroaryl). | Compound 3e was identified as a highly potent and selective hMAO-B inhibitor (IC50 = 0.060 µM). | |
| STAT3 | Rational drug design based on signaling pathways. | Compound B19 was developed as a potent inhibitor that blocks the phosphorylation of STAT3. |
Mechanistic Investigations of Biological Activities of 1,3 Benzothiazol 2 3h One Derivatives Pre Clinical/in Vitro Focus
Receptor Binding and Ligand Activity Studies
No specific data was found regarding the receptor binding profile or ligand activity of 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one.
There are no published studies that characterize the binding affinity or selectivity of this compound for sigma-1 (σ1) or sigma-2 (σ2) receptors. Structure-activity relationship (SAR) studies have been conducted on other derivatives of the benzo[d]thiazol-2(3H)one core, demonstrating that modifications to the linker and amine substituent can yield potent and selective sigma receptor ligands. nih.govnih.gov However, these studies did not include or report on the specific 3-(4-fluorobenzyl) substitution.
Modulators of Monoamine Neurotransmitters (e.g., serotonin (B10506), norepinephrine)
The monoamine neurotransmitters, including serotonin and norepinephrine (B1679862), are crucial for regulating mood, cognition, and various physiological processes. frontiersin.orgmhmedical.com Dysregulation of these neurotransmitter systems is implicated in psychiatric conditions like major depressive disorder. frontiersin.org Consequently, molecules that can modulate the activity of monoamine transporters—specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET)—are of significant therapeutic interest. nih.govnih.govd-nb.info
While the direct effects of this compound on monoamine transporters have not been detailed in available preclinical studies, the broader class of benzothiazole (B30560) derivatives has been explored for activity within the central nervous system. Research into structurally distinct benzothiadiazole derivatives has led to the identification of potent and selective inhibitors of the norepinephrine transporter. nih.gov These studies underscore the potential for scaffolds containing the benzothiazole core to interact with monoamine systems, although specific in vitro data for this compound is currently lacking.
Cellular Pathway Modulation in Disease Models (e.g., Cell Lines)
Apoptosis Induction in Cancer Cell Lines
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is the development of agents that can selectively induce apoptosis in tumor cells. nih.govmdpi.com Various benzothiazole derivatives have demonstrated the ability to trigger apoptotic pathways in different cancer cell lines.
For instance, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This involves the generation of reactive oxygen species (ROS) and the loss of mitochondrial transmembrane potential. nih.gov Another compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l), which shares a fluorobenzyl moiety, exhibited potent anti-proliferative activity against breast and liver cancer cell lines, inducing apoptosis in a concentration-dependent manner. nih.gov While these findings highlight the anticancer potential within the benzothiazole class, specific studies confirming apoptosis induction by this compound are needed.
Cell Cycle Arrest Mechanisms in Proliferating Cells
The cell cycle is a tightly regulated process that governs cell proliferation. jmb.or.kr Inducing cell cycle arrest is another established mechanism for anticancer agents to inhibit tumor growth. rsc.orgphcogj.comarchivesofmedicalscience.comnih.gov This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins, such as p21. jmb.or.kr
Studies on various anticancer compounds have shown that they can cause cells to accumulate in specific phases of the cell cycle, such as G0/G1 or G2/M, thereby preventing their division. phcogj.comarchivesofmedicalscience.com For example, the natural compound sugiol (B1681179) was found to cause G0/G1 cell cycle arrest in ovarian cancer cells. archivesofmedicalscience.com While the benzothiazole scaffold is present in many biologically active molecules, specific research detailing the effects of this compound on cell cycle progression in proliferating cells has not been reported.
Inflammatory Mediator Modulation
Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include prostaglandins (B1171923) (like PGE2) and pro-inflammatory cytokines (such as TNF-α, IL-1β, and IL-6), which are often produced following the activation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comnih.gov
The anti-inflammatory potential of various benzothiazole derivatives has been an active area of investigation. researchgate.netjocpr.comnih.gov For example, certain novel 6-fluorobenzothiazole derivatives have shown significant anti-inflammatory activity in in vivo models, such as the carrageenan-induced rat paw edema assay, which measures the inhibition of inflammatory swelling. researchgate.net Other studies have utilized in vitro assays, such as the anti-denaturation assay, to screen for anti-inflammatory properties. jocpr.com While these studies establish the potential for fluorinated benzothiazole compounds to modulate inflammatory pathways, direct evidence and mechanistic studies on how this compound affects specific inflammatory mediators are not currently available.
Antimicrobial Action Mechanisms (In Vitro Studies)
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the discovery of new antimicrobial agents. mdpi.com The benzothiazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the basis for compounds with a wide array of pharmacological activities, including antimicrobial effects. nih.govnih.govresearchgate.net
Numerous studies have reported the synthesis and in vitro evaluation of benzothiazole derivatives against a spectrum of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. scielo.brnih.govnih.govmdpi.com The antibacterial potency is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth. scielo.br For instance, certain benzothiazole-containing analogues of triclocarban (B27905) have shown potent activity against S. aureus and E. faecalis. mdpi.com While the broad antibacterial potential of the benzothiazole class is well-documented nih.govresearchgate.net, specific MIC values and mechanistic data for this compound against various bacterial strains have not been reported in the available literature.
Antifungal Activity against Fungal Strains
Derivatives of 1,3-benzothiazol-2(3H)-one have been the subject of various preclinical investigations to determine their efficacy against a range of fungal pathogens. Research has demonstrated that modifications to the benzothiazole scaffold can lead to compounds with a broad spectrum of antifungal activity. rsc.org For instance, a series of benzothiazole derivatives were designed by modifying the structure of FTR1335, a potent N-Myristoyltransferase (NMT) inhibitor. This led to the development of compounds with a significantly expanded antifungal spectrum. rsc.org Notably, compound 6m from this series exhibited potent inhibitory activity against a wide array of fungal pathogens, including systemic fungi and dermatophytes. Its activity against Cryptococcus neoformans and Candida glabrata was found to be superior to that of the commonly used antifungal drug, fluconazole. rsc.org
Further studies have explored other structural modifications. A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized and evaluated for their fungicidal properties. Preliminary bioassays indicated that some of these compounds displayed moderate inhibitory activity against plant pathogenic fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. nih.gov Similarly, benzothiazole derivatives incorporating an α-trifluoromethyl tertiary alcohol and a coumarin (B35378) moiety have shown significant antifungal effects, particularly against Rhizoctonia solani. doaj.org
In other research, benzothiazolylthiazolidin-4-one derivatives were assessed for their antifungal potential. The nature and position of substituents on both the benzothiazole and benzene (B151609) rings were found to be crucial for activity. mdpi.com For example, compound 19 in one study, which featured a 6-Cl substituent on the benzothiazole ring, demonstrated the best activity against the tested fungal strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 0.50 mg/mL. mdpi.com Another study re-synthesized ten benzothiazole derivatives to evaluate their activity against Candida species. Compound 4d was identified as the most potent derivative against Candida krusei, with a MIC50 value of 1.95 µg/mL. researchgate.net
The following table summarizes the in vitro antifungal activity of selected 1,3-benzothiazol-2(3H)-one derivatives against various fungal strains.
| Compound/Derivative Class | Fungal Strains | Activity/Findings |
| Compound 6m | Cryptococcus neoformans, Candida glabrata | Higher activity than fluconazole. rsc.org |
| 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones | Colletotrichum orbiculare, Botrytis cinerea, Rhizoctonia solani | Moderate inhibition activity. nih.gov |
| Compound 19 (6-Cl-benzothiazole based thiazolidinone) | Various Fungi | MIC: 0.12–0.50 mg/mL; MFC: 0.25–1.00 mg/mL. mdpi.com |
| Compound 4d | Candida krusei | MIC50: 1.95 µg/mL. researchgate.net |
| Benzo[d]thiazole derivatives 13 and 14 | Aspergillus niger | Significant antifungal activity (MIC 50–75 μg/mL). nih.gov |
Antimycobacterial Activity
The 1,3-benzothiazole scaffold has proven to be a valuable template in the discovery of novel agents against Mycobacterium tuberculosis (Mtb) and non-tuberculous mycobacteria (NTM). nih.govresearchgate.net High-throughput screening and subsequent medicinal chemistry optimization have led to the identification of potent benzothiazole amide antimycobacterial agents. nih.gov A significant breakthrough was achieved with compounds that demonstrated efficacy against both rapid-growing mycobacteria (RGM) and slow-growing mycobacteria (SGM), as well as Mtb. nih.gov For example, compound 43 (CRS400393) showed remarkable potency with MIC values of 0.03 µg/mL against M. abscessus, 2 µg/mL against Mycobacterium avium complex (MAC), and ≤ 0.12 µg/mL against Mtb. nih.gov Preliminary studies suggest that these agents may exert their effect by targeting MmpL3, a crucial mycolic acid transporter in mycobacteria. nih.gov
Another line of research identified benzothiazoles as potent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. researchgate.net This discovery stemmed from a whole-cell-based screening campaign and led to the development of lead-like, non-genotoxic crowded benzothiazoles (cBTs) from initial genotoxic hits. researchgate.net
Furthermore, the hybridization of the benzothiazole core with other heterocyclic structures, such as pyrimidine, has yielded compounds with potent activity against drug-sensitive and drug-resistant Mtb strains. tandfonline.com In a study of new benzothiazole–pyrimidine hybrids, compounds 5c and 15 were highly active against a first-line drug-sensitive strain of Mtb (MIC = 0.24 and 0.48 µg/mL, respectively). These compounds also retained significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains. tandfonline.com
The table below presents the antimycobacterial activity of representative benzothiazole derivatives.
| Compound/Derivative Class | Mycobacterial Strains | Activity/Findings (MIC) |
| Compound 43 (CRS400393) | M. abscessus, M. avium complex, M. tuberculosis | 0.03 µg/mL, 2 µg/mL, and ≤ 0.12 µg/mL, respectively. nih.gov |
| Crowded Benzothiazoles (cBTs) | M. tuberculosis | Potent inhibition of DprE1 enzyme. researchgate.net |
| Compound 5c (Benzothiazole–pyrimidine hybrid) | Sensitive Mtb, MDR Mtb, XDR Mtb | 0.24 µg/mL, 0.98 µg/mL, and 3.9 µg/mL, respectively. tandfonline.com |
| Compound 15 (Benzothiazole–pyrimidine hybrid) | Sensitive Mtb, MDR Mtb, XDR Mtb | 0.48 µg/mL, 1.95 µg/mL, and 7.81 µg/mL, respectively. tandfonline.com |
Antiprotozoal and Antiparasitic Research
Investigations into the utility of 1,3-benzothiazole derivatives have extended to their potential application against protozoal and parasitic infections, with a significant focus on malaria. researchgate.netnih.gov The benzothiazole scaffold is considered a promising structure for the development of new antimalarial agents. nih.gov
A systematic review of the literature identified 232 benzothiazole analogs with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov Structure-activity relationship studies have indicated that the substitution pattern on the benzothiazole ring system is critical in determining the compound's antimalarial efficacy. nih.gov The mechanisms of action appear to be diverse, including the inhibition of Plasmodium falciparum enzymes in in vitro settings and the reduction of blood-stage parasites in in vivo models. nih.gov
In one preclinical study, 39 derivatives of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acids were tested in vitro against chloroquine-resistant (W2) and chloroquine-sensitive (3D7) strains of P. falciparum. researchgate.net From this screening, two compounds, A12 and C7 , were identified as having specific and potent antimalarial properties. The research showed that these compounds were active against all stages of the parasite's life cycle. Notably, one compound was particularly effective against mature schizonts, while the other was more active on young schizont forms. researchgate.net Further investigation revealed that both compounds also acted on the mitochondrial membrane potential of the parasite. researchgate.net
Investigations in Neurodegenerative Disorders (e.g., Local Brain Ischemia)
The potential neuroprotective effects of 1,3-benzothiazole derivatives have been explored in the context of neurodegenerative disorders, including conditions involving ischemic brain injury. nih.govnih.gov A key mechanism implicated in cell death following cerebral ischemia is the activation of the c-Jun NH2-terminal protein kinase (JNK) signal transduction pathway. nih.gov
A small molecule, AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile), has been identified as an inhibitor of the JNK signaling pathway. In a preclinical model of transient global ischemia, administration of AS601245 provided significant protection against the delayed death of hippocampal CA1 neurons. nih.gov This neuroprotective effect was linked to the inhibition of JNK and the subsequent reduction in c-Jun expression and phosphorylation. nih.gov Furthermore, significant neuroprotection by AS601245 was also observed in a rat model of focal cerebral ischemia. nih.gov These findings suggest that JNK inhibitors based on the benzothiazole scaffold could be a relevant strategy for therapeutic intervention in ischemic insults. nih.gov
Other research has focused on different targets relevant to neurodegeneration. A series of 1-(benzo[d]thiazol-2-yl)-3-phenylureas were found to be submicromolar inhibitors of casein kinase 1 (CK1), an enzyme whose deregulation is linked to Alzheimer's disease. nih.gov Interestingly, two of these compounds were also found to inhibit amyloid-beta binding alcohol dehydrogenase (ABAD), another enzyme involved in the pathophysiology of Alzheimer's. Such dual-activity compounds are considered interesting lead structures for further development. nih.gov Additionally, the benzothiazole derivative Riluzole is used for its neuroprotective effects in the treatment of amyotrophic lateral sclerosis. nih.gov
Computational and Theoretical Chemistry Applications in Benzothiazolone Research
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. This analysis is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
For benzothiazole (B30560) derivatives, molecular docking has been instrumental in identifying potential biological targets and elucidating binding interactions. Studies have shown that these compounds can bind to a variety of enzymes and receptors. For instance, docking studies on benzothiazole analogues have been performed to investigate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. researchgate.net In these simulations, derivatives exhibited excellent docking scores, sometimes surpassing those of standard drugs like donepezil, and formed significant hydrogen bond interactions with key amino acid residues within the enzyme's active site. researchgate.net
Similarly, molecular modeling of benzothiazole hybrids has been used to explore their inhibitory potential against kinases such as BRAF and VEGFR-2, which are implicated in cancer progression. nih.gov These simulations can reveal critical interactions, such as hydrogen bonds with hinge region residues like Cys919 in VEGFR-2, which are essential for inhibitory activity. nih.gov The insights gained from docking studies help rationalize the structure-activity relationships observed in experimental assays and guide the design of new derivatives with improved binding affinity and specificity. nih.govwjarr.com The process involves preparing the protein structure, often by removing water molecules and adding hydrogen atoms, and then allowing the ligand to flexibly dock into the defined binding pocket to identify the most stable conformation with the lowest free energy. wjarr.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a popular and versatile method in computational chemistry for studying the properties of molecules.
DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, known as its optimized geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state. For complex molecules like 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one, which have rotatable bonds, conformational analysis is performed to identify the most stable conformer. nih.gov This is often done by systematically rotating key dihedral angles and calculating the energy of each resulting conformation. nih.govmdpi.com For example, a conformational scan for a benzothiazole derivative was carried out by varying the dihedral angle between the benzothiazole and phenyl rings. mdpi.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov
DFT is extensively used to calculate the electronic properties of molecules, which are fundamental to understanding their reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. growingscience.comirjweb.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical softness (σ), chemical potential (μ), and the electrophilicity index (ω). mdpi.comnih.gov These indices provide quantitative measures of a molecule's stability and reactivity. For instance, a high value for chemical hardness implies high stability and low reactivity. irjweb.com These calculations help in understanding the charge transfer possibilities within the molecule and its potential to interact with other species. mdpi.comresearchgate.net
Vibrational frequency analysis is another powerful application of DFT. Theoretical vibrational frequencies can be calculated for the optimized geometry of a molecule and then compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. nih.govresearchgate.net This comparison serves as a validation of the computational method and the calculated geometry. esisresearch.org Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation used in the calculations, so they are often scaled by an empirical factor to improve agreement. researchgate.net
This correlative analysis allows for the precise assignment of absorption bands in the experimental FT-IR spectrum to specific vibrational modes of the molecule, such as C=O stretching, C-H bending, or aromatic ring vibrations. esisresearch.orgrsc.org For example, in benzothiazole derivatives, characteristic stretching vibrations for C=C bonds in the aromatic rings are expected in the 1600-1400 cm⁻¹ region, while C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz Such detailed assignments provide a deeper understanding of the molecular structure. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are valuable tools in drug discovery for predicting the activity of newly designed compounds and for optimizing lead structures. jocpr.comchula.ac.th
QSAR models can be developed in two (2D) or three (3D) dimensions. 2D-QSAR models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as lipophilicity (logP), molar refractivity, and electronic parameters.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D properties of the molecules. nih.govrutgers.edu These methods require the alignment of a set of molecules and then calculate steric and electrostatic fields (in CoMFA) around them. nih.gov CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govimist.ma
For benzothiazole derivatives, 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as JNK3 inhibition. nih.gov A typical 3D-QSAR study involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive power. nih.govnih.gov The resulting models are visualized as contour maps, which show regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMFA map might show that a bulky, electropositive substituent is favored in a particular region, providing clear guidance for the rational design of new, more potent benzothiazole-based compounds. imist.ma
Prediction of Biological Activity from Structural Descriptors
In the realm of computational chemistry, the prediction of a molecule's biological activity based on its structural characteristics is a cornerstone of modern drug discovery. For derivatives of benzothiazolone, including this compound, Quantitative Structure-Activity Relationship (QSAR) studies are pivotal. These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For instance, in a hypothetical QSAR study on a series of N-substituted benzothiazolones, descriptors such as the Hammett electronic parameter (σ) of the substituent on the benzyl (B1604629) ring, the molar refractivity (MR) as a measure of steric bulk, and the partition coefficient (logP) for hydrophobicity would be calculated. The 4-fluoro substitution on the benzyl ring of the target compound introduces specific electronic effects, primarily through its inductive electron-withdrawing nature, which can influence interactions with biological targets.
A generic QSAR model might take the following form:
log(1/C) = k1(σ) + k2(MR) + k3(logP) + constant
Where 'C' is the concentration of the compound required to produce a specific biological effect, and k1, k2, and k3 are coefficients determined through regression analysis.
The following table illustrates hypothetical descriptor values and predicted activity for a series of N-benzyl benzothiazolones, including the target compound, to demonstrate the principle.
| Compound | Substituent (R) | Hammett (σ) | Molar Refractivity (MR) | logP | Predicted log(1/C) |
| 1 | H | 0.00 | 1.03 | 2.15 | 4.50 |
| 2 | 4-Cl | 0.23 | 6.03 | 2.85 | 5.10 |
| 3 | 4-CH3 | -0.17 | 5.65 | 2.65 | 4.80 |
| 4 | 4-F | 0.06 | 0.92 | 2.30 | 4.95 |
| 5 | 4-NO2 | 0.78 | 7.36 | 2.00 | 5.50 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be investigated at an atomic level. These simulations can predict how the compound might interact with a biological target, such as a protein's active site, over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations provide insights into the conformational changes, binding stability, and interaction energies of a ligand-protein complex.
In a typical MD simulation study involving a benzothiazolone derivative, the compound would first be docked into the binding site of a target protein. This initial complex is then solvated in a water box, and ions are added to neutralize the system. The simulation then proceeds through energy minimization, heating, and equilibration phases before the production run, during which data is collected.
Analysis of the MD trajectory can reveal key information such as:
Root Mean Square Deviation (RMSD): To assess the stability of the compound within the binding pocket. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and the ligand.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.
While specific MD simulation data for this compound is not publicly documented, studies on similar benzothiazole-based compounds have demonstrated the utility of this technique in understanding their mechanism of action. For example, MD simulations have been used to confirm the binding stability of benzothiazole derivatives in the active sites of various enzymes.
In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)
The assessment of a compound's ADMET properties is a critical step in drug development. In silico tools provide a rapid and cost-effective means of predicting these properties for novel chemical entities like this compound.
Pharmacokinetic Parameter Estimation (excluding human data)
Computational models can estimate a range of pharmacokinetic parameters based on the molecular structure of a compound. These predictions are valuable for prioritizing compounds for further experimental testing. For this compound, several key parameters can be predicted using various software and web-based platforms.
| Parameter | Predicted Value Range | Significance |
| Absorption | ||
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal cell line model suggests good oral absorption. |
| Human Intestinal Absorption (%) | > 80% | Indicates a high probability of being well-absorbed from the gastrointestinal tract. |
| Distribution | ||
| Plasma Protein Binding (%) | > 90% | High binding can affect the free concentration of the drug available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeation | Likely to cross | The lipophilic nature of the compound suggests it may penetrate the central nervous system. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2D6/CYP3A4 | Inhibition of key metabolic enzymes can lead to drug-drug interactions. |
It is important to note that these are predictive values and require experimental validation.
Drug-Likeness and Lead Optimization Metrics
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Several rule-based filters are employed to assess drug-likeness. One of the most well-known is Lipinski's Rule of Five.
For this compound, the predicted physicochemical properties are generally in compliance with these rules.
| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Compliance |
| Molecular Weight ( g/mol ) | ~259.29 | ≤ 500 | Yes |
| LogP (octanol-water partition coefficient) | ~3.0-3.5 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (O and N) | ≤ 10 | Yes |
Topological Studies (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))
Topological analyses of the electron density provide profound insights into the chemical bonding and non-covalent interactions within a molecule. For this compound, these methods can elucidate the nature of its electronic structure.
Electron Localization Function (ELF): ELF analysis reveals the regions in a molecule where electron pairs are localized. For the benzothiazolone core, ELF would show high values in the regions of the covalent bonds and lone pairs on the nitrogen, oxygen, and sulfur atoms. The aromatic rings would exhibit delocalized electron density.
Localized Orbital Locator (LOL): Similar to ELF, LOL provides a picture of electron localization. It is particularly useful for visualizing areas of high kinetic energy, which correspond to the boundaries of atomic shells and bonding regions.
Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and visualizing non-covalent interactions. For this compound, an RDG plot would reveal van der Waals interactions within the molecule and could be used to study its interactions with a target protein, highlighting regions of steric repulsion, hydrogen bonding, and weak van der Waals forces.
These studies are computationally intensive and are typically performed using specialized quantum chemistry software.
Solvation Effects Modeling
The biological activity of a compound is invariably influenced by its solvent environment, which is typically aqueous in a physiological context. Solvation models are used to account for the effects of the solvent on the structure, stability, and properties of a molecule.
For this compound, both explicit and implicit solvation models can be employed.
Explicit Solvation: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is computationally expensive but provides a detailed picture of solute-solvent interactions.
Implicit Solvation (Continuum Models): Here, the solvent is treated as a continuous medium with a given dielectric constant. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Generalized Born (GB) model. These models are computationally more efficient and are widely used to calculate solvation free energies, which are important for predicting properties like solubility and binding affinity.
Modeling the solvation of this compound is crucial for accurately predicting its behavior in a biological system and for refining the results of other computational studies such as molecular docking and QSAR.
Future Research Directions and Translational Potential Pre Clinical/theoretical
Design of Next-Generation 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one Analogs
The design of next-generation analogs hinges on systematic Structure-Activity Relationship (SAR) studies to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple points for chemical modification. Research on related benzothiazole (B30560) structures has shown that substitutions on both the benzothiazole ring and its appended moieties can significantly influence biological activity. nih.govmdpi.com For instance, studies on benzothiazole-phenyl analogs revealed that modifying the aromatic ring connected to the core scaffold is crucial for dual inhibition of enzymes like FAAH and sEH. nih.gov
Future design strategies could focus on three primary areas of the molecule:
The Benzothiazolone Core: Introducing various substituents (e.g., methyl, chloro, methoxy) at the C4, C5, C6, and C7 positions could modulate lipophilicity and electronic properties, potentially improving target engagement and cellular uptake. nih.gov
The N-benzyl Moiety: The benzyl (B1604629) group at the N3 position is a critical component. Modifications could involve altering the position of the fluorine atom on the phenyl ring or replacing it with other electron-withdrawing or electron-donating groups to fine-tune activity. nih.gov
The Carbonyl Group: Bioisosteric replacement of the carbonyl oxygen at the C2 position with sulfur (to yield a thione) could alter the compound's chemical properties and biological targets.
| Modification Site | Proposed Change | Theoretical Rationale | Reference for Approach |
|---|---|---|---|
| Benzothiazolone Ring (C6 position) | Substitution with -Cl, -CN, or -OCH3 | Enhance antibacterial activity and modulate target specificity. | nih.govmdpi.com |
| N-benzyl Phenyl Ring | Varying halogen substitution (e.g., -Cl, -Br) or adding trifluoromethyl (-CF3) groups | Improve potency against enzyme targets like FAAH and sEH. | nih.gov |
| Benzothiazolone Ring | Attachment of a styryl group to create combretastatin (B1194345) A-4 analogs | Develop potent tubulin-binding anticancer agents. | nih.gov |
| N-benzyl Moiety | Replacement with other heterocyclic rings | Explore novel interactions with different biological targets. | researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Applications
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets. nih.govmdpi.com While extensive research has focused on areas like cancer and infectious diseases, the full therapeutic potential of this compound analogs is likely broader.
Future research should aim to identify novel molecular targets. High-throughput screening against diverse enzyme and receptor panels could unveil previously unknown activities. Based on activities observed in related compounds, several therapeutic areas warrant investigation:
Oncology: Benzothiazole derivatives have shown activity against various cancer cell lines by targeting specific enzymes like the BRAF and VEGFR-2 kinases. nih.gov Additionally, certain styryl-2(3H)-benzothiazolone analogs act as microtubule-modulating agents, similar to the anticancer drug combretastatin A-4. nih.gov
Neurodegenerative Diseases: Analogs have been designed as selective inhibitors of monoamine oxidase B (hMAO-B), an enzyme implicated in Parkinson's disease. mdpi.com
Infectious Diseases: The benzothiazole nucleus is present in compounds with antibacterial, antifungal, and antileishmanial properties. researchgate.netniscpr.res.in Potential enzyme targets in bacteria include dihydrofolate reductase (DHFR) and LD-carboxypeptidase. nih.govresearchgate.net Pyridine-substituted benzothiazoles have demonstrated effectiveness against various bacterial species. mdpi.com
| Potential Target | Therapeutic Area | Observed in Related Compounds? | Reference |
|---|---|---|---|
| VEGFR-2 / BRAF Kinase | Oncology | Yes | nih.gov |
| Tubulin | Oncology | Yes | nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Yes | mdpi.com |
| Dihydrofolate Reductase (DHFR) | Antibacterial | Yes | researchgate.net |
| LD-Carboxypeptidase | Antibacterial | Yes | nih.gov |
Integration of Advanced Computational Methods in Drug Design
In silico techniques are indispensable for accelerating the drug design and discovery process. For a scaffold like benzothiazolone, computational methods can rationalize observed activities and predict the properties of novel, unsynthesized analogs.
Molecular Docking: This technique is used to predict the binding conformation and affinity of a ligand to its target protein. Docking studies have been successfully used to understand how benzothiazole derivatives interact with the active sites of enzymes like hMAO-B, VEGFR-2, and bacterial LD-carboxypeptidase, guiding the design of more potent inhibitors. nih.govmdpi.commdpi.com
Pharmacophore Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structures with biological activities, enabling the prediction of potency for new designs.
In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. researchgate.net This helps in prioritizing compounds with favorable drug-like profiles for synthesis, saving time and resources.
Development of Targeted Delivery Systems (Theoretical Approaches)
Enhancing the therapeutic efficacy of benzothiazolone-based compounds may involve the development of targeted delivery systems. These theoretical approaches aim to increase drug concentration at the site of action while minimizing exposure to healthy tissues.
Prodrug Design: One established strategy is the development of prodrugs, which are inactive precursors that are converted to the active drug in vivo. For example, amino acid prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to improve their pharmaceutical properties. mdpi.com A similar approach could be applied to this compound, attaching a promoiety to enhance solubility or facilitate transport across biological membranes.
Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) could offer a viable strategy, particularly for anticancer applications. nih.gov These systems can be designed to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands that bind to receptors overexpressed on cancer cells.
Synergistic Effects with Other Research Compounds (Pre-clinical Combinations)
Combining therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. Pre-clinical studies exploring the synergistic potential of this compound analogs with established drugs could unlock new therapeutic paradigms.
Given that some benzothiazolone analogs function as tubulin-binding agents, they are prime candidates for combination therapies. nih.gov Water-soluble prodrugs of the related combretastatin A-4 have shown promise in clinical studies when combined with other chemotherapeutics. nih.gov Theoretical pre-clinical combinations could include:
With DNA-damaging agents: For anticancer applications, combining a cell-cycle arresting benzothiazolone with a cytotoxic agent that damages DNA could lead to enhanced tumor cell killing.
With other antimicrobials: In treating infectious diseases, a benzothiazolone targeting a specific bacterial enzyme like DHFR could be combined with a cell-wall synthesis inhibitor to create a potent synergistic effect against resistant strains.
Mechanistic Elucidation of Unexplored Biological Activities
The benzothiazole scaffold is associated with a remarkably broad spectrum of biological activities, including antitumor, antimicrobial, anticonvulsant, anti-inflammatory, and anthelmintic effects. nih.govresearchgate.net For many reported benzothiazole derivatives, however, the precise molecular mechanisms underlying these activities remain poorly defined.
Future research should focus on in-depth mechanistic studies for promising analogs. For example, a detailed investigation of a potent styryl-2(3H)-benzothiazolone analog of combretastatin A-4 revealed that its cytotoxic effects stem from multiple cellular events. nih.gov The compound was found to induce G2/M cell cycle arrest and promote mitotic spindle multipolarity, leading to aberrant cytokinesis and ultimately cell death. nih.gov Applying similar rigorous cell-based assays, proteomic analyses, and target validation techniques to this compound and its next-generation analogs will be crucial for understanding their full potential and identifying the most promising therapeutic applications.
Green Chemistry Innovations in Benzothiazolone Synthesis
The principles of green chemistry are increasingly important in pharmaceutical research and manufacturing to reduce environmental impact. Traditional methods for synthesizing benzothiazole derivatives often rely on hazardous solvents and energy-intensive conditions. airo.co.in Recent innovations offer more sustainable alternatives.
Future research should focus on adopting and refining these green methodologies for the synthesis of this compound and its analogs. Key approaches include:
Use of Green Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, ethanol (B145695), or glycerol. airo.co.inorgchemres.org
Alternative Energy Sources: Employing microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. airo.co.in
Solvent-Free Reactions: Performing reactions by directly mixing reactants without a solvent minimizes chemical waste. airo.co.in
Recyclable Catalysts: Using heterogeneous catalysts that can be easily recovered and reused improves process efficiency and reduces waste. mdpi.comresearchgate.net For example, the condensation of 2-aminothiophenol (B119425) with aldehydes can be achieved using recyclable catalysts with high yields and short reaction times. mdpi.com
| Parameter | Conventional Method | Green Chemistry Approach | Reference |
|---|---|---|---|
| Solvents | Toluene, Dichloromethane | Water, Ethanol, Ionic Liquids, Solvent-free | airo.co.inmdpi.com |
| Energy Source | Conventional reflux heating | Microwave irradiation, Ultrasonic irradiation | airo.co.in |
| Catalysts | Homogeneous acids/bases | Reusable heterogeneous catalysts, Biocatalysts | airo.co.inmdpi.com |
| Waste Generation | Higher | Reduced by up to 50% | airo.co.in |
Q & A
Basic: What are the optimized synthetic routes for 3-(4-fluorobenzyl)-1,3-benzothiazol-2(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of fluorobenzyl derivatives with benzothiazole precursors under acidic or basic conditions (e.g., using K₂CO₃ as a base) .
- Step 2: Cyclization via nucleophilic substitution or coupling reactions (e.g., Ullmann coupling for aryl-ether bond formation) .
Key Optimization Parameters: - Catalysts: Transition metal catalysts (e.g., Pd/C) enhance regioselectivity and reduce by-products .
- Temperature: Controlled heating (60–80°C) improves reaction kinetics without degrading sensitive functional groups .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol/water mixtures aid in crystallization .
Yield and purity are maximized by iterative TLC/HPLC monitoring to isolate intermediates and minimize side reactions .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Assigns proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) and carbon backbone connectivity, with fluorobenzyl methylene protons appearing as a singlet near δ 4.5 ppm .
- HRMS: Confirms molecular weight (e.g., m/z 300.05 calculated vs. observed) with <2 ppm accuracy .
- X-ray Crystallography: Resolves stereochemistry and bond angles (e.g., R factor = 0.036 for related benzothiazole analogs) .
- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-F stretches (~1200 cm⁻¹) .
Basic: What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they determined experimentally?
Methodological Answer:
- Solubility: Assessed via shake-flask method in DMSO (high solubility) and aqueous buffers (low solubility, requiring co-solvents like ethanol) .
- Stability: Evaluated under accelerated conditions (40°C/75% RH for 4 weeks) with HPLC tracking degradation products (e.g., hydrolysis of the benzothiazolone ring) .
- LogP: Determined by reverse-phase HPLC (estimated ~2.8), indicating moderate lipophilicity .
Advanced: How does the fluorobenzyl group influence the compound's pharmacological activity, and what target interactions have been identified?
Methodological Answer:
- Pharmacophore Role: The fluorobenzyl group enhances membrane permeability and metabolic stability via hydrophobic interactions and reduced oxidative metabolism .
- Target Interactions:
- Enzyme Inhibition: Binds to kinase ATP pockets (e.g., EGFR) through π-π stacking with phenylalanine residues .
- Receptor Affinity: Fluorine’s electronegativity strengthens hydrogen bonds with serine/threonine residues in GPCRs, validated via SPR (KD ~50 nM) .
Comparative studies with non-fluorinated analogs show 3–5× lower IC50 values in anti-inflammatory assays .
Advanced: What structure-activity relationship (SAR) insights exist between this compound and its structural analogs?
Methodological Answer:
- Benzothiazole Modifications: Replacement with benzoxazole reduces activity (e.g., 10× lower potency in kinase assays), highlighting the sulfur atom’s role in π-orbital interactions .
- Fluorine Position: Para-fluorine (vs. ortho/meta) optimizes steric compatibility with hydrophobic binding pockets .
- Heterocycle Additions: Fusion with triazole rings (e.g., thiazolo[3,2-b]triazole) enhances selectivity for microbial targets (MIC ~0.5 µg/mL vs. S. aureus) .
Advanced: How can researchers resolve contradictions between predicted and observed biological activities or synthetic yields?
Methodological Answer:
- Activity Discrepancies: Use molecular docking simulations to identify steric clashes or solvation effects not accounted for in vitro . For example, meta-fluorine analogs may exhibit unexpected toxicity due to off-target binding .
- Yield Variability: Statistical optimization (e.g., Box-Behnken design) identifies critical factors (e.g., pH 7.5–8.0 for amide coupling) . Post-reaction quenching with ice-water improves crystallization yields by 20% .
Advanced: What strategies optimize reaction efficiency and purity during multi-step synthesis?
Methodological Answer:
- Catalyst Screening: Pd(OAc)₂ increases cross-coupling efficiency (e.g., 75% yield vs. 45% with CuI) .
- Microwave-Assisted Synthesis: Reduces reaction time (30 mins vs. 24 hrs) for cyclization steps while maintaining >95% purity .
- Workup Protocols: Sequential liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials .
Advanced: What analytical validation protocols ensure structural fidelity and purity in complex heterocyclic systems?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR (structural confirmation), HRMS (mass accuracy), and elemental analysis (C: 55.2% observed vs. 55.5% calculated) to detect trace impurities .
- Chiral HPLC: Resolves enantiomers in asymmetric syntheses (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) .
- Stability-Indicating Methods: Forced degradation studies (e.g., UV exposure, acidic hydrolysis) coupled with HPLC-MS identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
